N-[2-(4-methoxyphenyl)ethyl]-5-[(4-oxoquinazolin-3(4H)-yl)methyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-methoxyphenyl)ethyl]-5-[(4-oxoquinazolin-3(4H)-yl)methyl]furan-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a furan ring, a quinazolinone moiety, and a methoxyphenyl group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)ethyl]-5-[(4-oxoquinazolin-3(4H)-yl)methyl]furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinazolinone Moiety: This step involves the cyclization of anthranilic acid derivatives with formamide or its derivatives under high-temperature conditions to form the quinazolinone core.
Introduction of the Furan Ring: The furan ring can be introduced via a Vilsmeier-Haack reaction, where a furan derivative is reacted with a formylating agent.
Coupling Reactions: The final step involves coupling the quinazolinone and furan derivatives with the methoxyphenyl ethylamine under conditions such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)ethyl]-5-[(4-oxoquinazolin-3(4H)-yl)methyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild oxidizing conditions.
Reduction: The quinazolinone moiety can be reduced to quinazoline derivatives using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Furanones and quinazolinone derivatives.
Reduction: Quinazoline derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-[2-(4-methoxyphenyl)ethyl]-5-[(4-oxoquinazolin-3(4H)-yl)methyl]furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-5-[(4-oxoquinazolin-3(4H)-yl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. For instance, it may inhibit or activate certain pathways, leading to therapeutic outcomes.
Properties
Molecular Formula |
C23H21N3O4 |
---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-5-[(4-oxoquinazolin-3-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C23H21N3O4/c1-29-17-8-6-16(7-9-17)12-13-24-22(27)21-11-10-18(30-21)14-26-15-25-20-5-3-2-4-19(20)23(26)28/h2-11,15H,12-14H2,1H3,(H,24,27) |
InChI Key |
ZKRSBVJLJBLNJO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=CC=C(O2)CN3C=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.